molecular formula C26H26F2N2 B154396 1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine CAS No. 693765-11-6

1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine

Cat. No. B154396
CAS RN: 693765-11-6
M. Wt: 404.5 g/mol
InChI Key: SMANXXCATUTDDT-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine” is a chemical compound with the empirical formula C17H18F2N2 . It is formed during the synthesis of flunarizine . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .


Molecular Structure Analysis

The molecular weight of “1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine” is 288.34 g/mol . The SMILES string representation is Fc1ccc(cc1)C(N2CCNCC2)c3ccc(F)cc3 .


Physical And Chemical Properties Analysis

The melting point of “1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine” is between 88-92 °C (lit.) .

Scientific Research Applications

Pharmaceutical Reference Standards

Flunarizine Impurity D serves as a reference standard in pharmaceutical research for ensuring the quality and purity of flunarizine-containing medications. It is crucial for product development, regulatory filings such as ANDA and DMF, and for conducting quality control and method validation processes .

Stability Studies

In stability studies, Flunarizine Impurity D is used to understand the degradation profile of flunarizine. It aids in predicting the shelf life of the drug and in optimizing storage conditions .

Genotoxicity Assessment

Researchers use Flunarizine Impurity D to assess the genotoxic potential of flunarizine. This is important for evaluating the safety profile of the drug and for regulatory compliance .

Method Development

The impurity is employed in the development of chromatographic methods for the separation and quantification of flunarizine and its impurities. This is essential for establishing robust analytical methods .

Quality Control

Flunarizine Impurity D is used in quality control laboratories to check the impurity profile of flunarizine batches. This ensures that the final product meets the required pharmacopeial standards .

Regulatory Compliance

The availability of characterized reference standards like Flunarizine Impurity D is vital for meeting regulatory requirements. It ensures that pharmaceutical products are safe, effective, and of high quality .

Educational and Training Purposes

In academic settings, Flunarizine Impurity D can be used for educational purposes, training students and researchers in drug analysis and quality assurance techniques .

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANXXCATUTDDT-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine

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